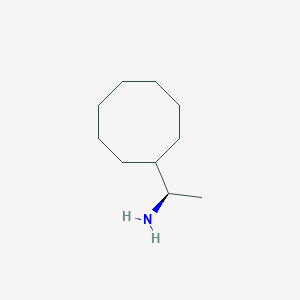
(R)-1-Cyclooctylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclooctylethan-1-amine is an organic compound characterized by a cyclooctyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclooctylethan-1-amine typically involves the following steps:
Cyclooctylation: The initial step involves the formation of a cyclooctyl group through a cyclization reaction.
Amination: The cyclooctyl group is then subjected to amination, where an amine group is introduced.
Common reagents used in these reactions include cyclooctene, ammonia, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of ®-1-Cyclooctylethan-1-amine may involve large-scale cyclization and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclooctylethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are employed in substitution reactions.
Major Products
Scientific Research Applications
®-1-Cyclooctylethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Cyclooctylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Similar in structure but lacks the ethanamine moiety.
1-Cyclooctylethanol: Contains a hydroxyl group instead of an amine group.
Cyclooctanone: Features a ketone group in place of the amine.
Uniqueness
®-1-Cyclooctylethan-1-amine is unique due to its specific combination of a cyclooctyl group and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1R)-1-cyclooctylethanamine |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
InChI Key |
HTOLFJDWLXYKSF-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1CCCCCCC1)N |
Canonical SMILES |
CC(C1CCCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















